2-(1-Methoxypropyl)pyrimidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(1-methoxypropyl)pyrimidin-4-amine |
InChI |
InChI=1S/C8H13N3O/c1-3-6(12-2)8-10-5-4-7(9)11-8/h4-6H,3H2,1-2H3,(H2,9,10,11) |
InChI Key |
PAROZDVOIMMGDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=CC(=N1)N)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Methoxypropyl Pyrimidin 4 Amine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis, a technique for planning chemical syntheses, involves breaking down the target molecule into simpler, commercially available starting materials. slideshare.net For 2-(1-Methoxypropyl)pyrimidin-4-amine, key strategic disconnections can be envisioned.
A primary disconnection is at the C2 position of the pyrimidine (B1678525) ring, separating the (1-methoxypropyl) side chain from the 2-amino-4-chloropyrimidine (B19991) precursor. This suggests a late-stage introduction of the side chain. Another logical disconnection involves breaking the C4-NH2 bond, which would imply an amination step on a pre-functionalized pyrimidine ring.
A more fundamental disconnection strategy breaks down the pyrimidine ring itself. This approach, central to many classical syntheses, deconstructs the heterocyclic core into acyclic fragments, such as a 1,3-dicarbonyl compound equivalent and an amidine. youtube.com This allows for the construction of the pyrimidine ring with the desired substitution pattern from basic building blocks. For instance, the synthesis of a related compound, 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine, utilizes the reaction between butyramidine and α-methoxymethyl-β-methoxyacrylonitrile, showcasing a ring-forming strategy. google.com
Classical Synthetic Routes to the Pyrimidine Core
Classical methods for pyrimidine synthesis have been well-established for over a century and provide robust pathways to a wide variety of derivatives. nih.gov
Cyclocondensation Reactions
The most common and versatile method for pyrimidine synthesis is the cyclocondensation reaction. nih.govasianpubs.org The Pinner synthesis, a classical example, involves the condensation of a 1,3-dicarbonyl compound with an amidine. youtube.commdpi.com To synthesize this compound, this would involve the reaction of 2-methoxypropionamidine with a suitable three-carbon synthon that allows for the introduction of the 4-amino group.
A general representation of the Pinner synthesis is the reaction of a β-dicarbonyl compound with guanidine (B92328) or an amidine, which can be catalyzed by acid or base. youtube.com The versatility of this method allows for the preparation of a wide array of pyrimidine derivatives by varying the starting materials. youtube.com
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. researchgate.net The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones, which can be further modified to yield pyrimidines. researchgate.netacs.org This reaction typically involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. acs.orgtandfonline.com
For the target molecule, a modified Biginelli approach could be envisioned, although it might require subsequent steps to introduce the specific side chain and amino group. The use of MCRs is attractive for creating libraries of compounds for screening purposes due to their operational simplicity and the diversity of products that can be generated. researchgate.netresearchgate.net
Modern and Advanced Synthetic Approaches
Modern synthetic chemistry offers advanced methodologies that can provide more efficient, selective, and environmentally friendly routes to complex molecules like this compound.
Catalytic Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the functionalization of pyrimidine rings. nih.govsci-hub.se A potential route to the target compound could involve the synthesis of a 2,4-dichloropyrimidine (B19661) intermediate, followed by sequential cross-coupling reactions to introduce the (1-methoxypropyl) group at C2 and the amino group at C4. The chemoselectivity of these reactions is a key challenge, often dictated by the reaction conditions and the nature of the catalyst and substrates. nih.gov
Iridium-catalyzed multicomponent synthesis has also emerged as a sustainable method for preparing pyrimidines from amidines and alcohols. acs.org This approach generates pyrimidines with high regioselectivity and in good yields. acs.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. tandfonline.combenthamdirect.comnanobioletters.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. acs.orgtandfonline.combenthamdirect.com
Many classical and modern synthetic reactions, including cyclocondensation reactions like the Biginelli reaction and transition metal-catalyzed cross-couplings, can be efficiently performed under microwave conditions. acs.orgtandfonline.combenthamdirect.com For instance, the synthesis of 2-amino-4-aryl-pyrimidines has been demonstrated using a microwave-assisted Biginelli MCR approach. acs.org This technology offers a greener and more efficient pathway for the synthesis of this compound. nanobioletters.com
Flow Chemistry Applications in Synthesis
The adaptation of synthetic routes for this compound to continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability. nih.gov A key reaction in pyrimidine synthesis, the condensation of a β-dicarbonyl compound with an amidine, can be effectively translated into a flow chemistry setup. wikipedia.org
A hypothetical flow process for the synthesis of a 2-substituted pyrimidine is outlined below. In this process, a solution of 2-methoxyvaleramidine (the amidine counterpart for the target molecule) and a suitable β-dicarbonyl equivalent are pumped into a heated microreactor. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purity compared to batch processing. nih.gov
Table 1: Comparison of Batch vs. Flow Synthesis for a General Pyrimidine Formation
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Several hours | Minutes |
| Temperature Control | Prone to hotspots | Precise and uniform |
| Safety | Risk of thermal runaway | Minimized risk |
| Scalability | Limited | Readily scalable |
| Product Purity | Often requires extensive purification | Higher purity, less byproducts |
Photochemical Synthesis Pathways
Photochemical reactions offer unique pathways for the synthesis of heterocyclic compounds like pyrimidines. While specific photochemical routes to this compound are not extensively documented, plausible strategies can be envisioned based on known photochemical transformations of pyrimidine derivatives. wikipedia.org
One potential photochemical approach could involve the photo-induced functionalization of a pre-existing pyrimidine ring. For instance, a 2-substituted pyrimidine could undergo a photochemical reaction with a suitable precursor to introduce the 1-methoxypropyl group. Another possibility is a photochemically-driven cyclization reaction to form the pyrimidine ring itself. Visible light-mediated photocatalysis, using organic dyes, has been successfully employed for the synthesis of related pyrano[2,3-d]pyrimidine scaffolds, suggesting the potential for similar strategies in the synthesis of our target molecule. proquest.com
Table 2: Potential Photochemical Reactions in Pyrimidine Synthesis
| Reaction Type | Description | Potential Application |
| Photo-alkylation | Introduction of an alkyl group onto the pyrimidine ring using a photo-activated reagent. | Direct introduction of the 1-methoxypropyl side chain. |
| Photo-cyclization | Formation of the pyrimidine ring from acyclic precursors under photochemical conditions. | A novel route to the core heterocyclic structure. |
| Photo-amination | Introduction of the amino group at the C4 position using a photochemical method. | Late-stage functionalization of a 2-(1-methoxypropyl)pyrimidine intermediate. |
These photochemical methods could offer milder reaction conditions and unique selectivities compared to traditional thermal methods.
Stereoselective Synthesis of Chiral Centers within the Methoxypropyl Moiety
The 1-methoxypropyl substituent of the target molecule contains a chiral center. The stereoselective synthesis of this moiety is crucial for investigating the differential biological activities of the enantiomers. Asymmetric synthesis of unnatural α-amino acid derivatives through photoredox catalysis provides a potential strategy for creating the chiral center. nih.gov
A plausible route to introduce the chiral center involves the asymmetric reduction of a suitable ketone precursor or the use of a chiral auxiliary. For instance, the Kulinkovich hydroxycyclopropanation of an alkene bearing a stereocenter in the allylic position can proceed with good diastereoselectivity, leading to the formation of diastereomerically enriched α-methyl ketones which could serve as precursors to the desired methoxypropyl group. rsc.org
Another approach involves the use of chiral catalysts in a Michael addition reaction to establish the stereocenter. chemrxiv.orgmdpi.com A generalized scheme for the stereoselective synthesis of the 1-methoxypropyl group is presented below:
Asymmetric Aldol (B89426) Reaction: An asymmetric aldol reaction between propanal and a chiral enolate could yield a chiral β-hydroxy ketone.
Reduction and Methylation: Subsequent reduction of the ketone and methylation of the resulting secondary alcohol would provide the chiral 1-methoxypropyl group.
Table 3: Strategies for Stereoselective Synthesis
| Method | Key Principle | Expected Outcome |
| Chiral Auxiliary | Covalent attachment of a chiral molecule to control the stereochemical outcome of a reaction. | High diastereomeric excess. |
| Chiral Catalyst | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | High enantiomeric excess. |
| Asymmetric Reduction | Reduction of a prochiral ketone using a chiral reducing agent. | Enantiomerically enriched alcohol. |
Optimization of Reaction Conditions and Yields in Scalable Synthesis
The optimization of reaction conditions is paramount for developing a scalable and economically viable synthesis of this compound. Key parameters to optimize include temperature, solvent, catalyst, and reaction time. The use of design of experiments (DoE) can facilitate the rapid identification of optimal conditions.
For a scalable synthesis, it is often desirable to minimize the number of synthetic steps and avoid chromatographic purifications. A convergent synthesis, where different fragments of the molecule are synthesized separately and then combined, can be more efficient for scale-up.
A potential optimized and scalable synthesis could involve the following key steps:
Efficient Amidine Formation: Development of a high-yielding, one-pot procedure for the synthesis of 2-methoxyvaleramidine.
Robust Pyrimidine Ring Formation: Optimization of the condensation reaction with a suitable β-dicarbonyl compound, potentially under flow conditions for improved control and yield.
Late-Stage Amination: Introduction of the 4-amino group in the final steps of the synthesis, for example, through nucleophilic aromatic substitution of a 4-chloropyrimidine (B154816) precursor. This strategy is often used in the synthesis of 2,4-disubstituted pyrimidines. nih.gov
Table 4: Parameters for Optimization in a Scalable Pyrimidine Synthesis
| Parameter | Goal of Optimization | Example |
| Solvent | Improve solubility, increase reaction rate, facilitate workup. | Use of a high-boiling, recyclable solvent. |
| Catalyst | Increase reaction rate, improve selectivity, reduce cost. | Employing a highly active and recoverable catalyst. |
| Temperature | Minimize side reactions, reduce energy consumption. | Finding the lowest effective temperature for the reaction. |
| Purification | Avoid chromatography, enable direct crystallization. | Designing the synthesis to yield a solid product. |
By carefully optimizing each step, a robust and efficient process for the large-scale production of this compound can be established.
Reaction Mechanisms and Reactivity Studies of 2 1 Methoxypropyl Pyrimidin 4 Amine
Reactivity of the Pyrimidine (B1678525) Ring System
The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly when activated by appropriate substituents.
Electrophilic Aromatic Substitution Reactions
Electrophilic substitution on an unsubstituted pyrimidine ring is difficult and requires harsh conditions. However, the reactivity is significantly modified by the substituents on 2-(1-methoxypropyl)pyrimidin-4-amine. The 4-amino group is a powerful activating group (+M effect), which strongly directs electrophiles to the C-5 position, this being the most electron-rich carbon on the ring. The 2-(1-methoxypropyl) group has a weaker electronic influence.
Common electrophilic aromatic substitution reactions on activated pyrimidines include halogenation, nitration, and nitrosation. For this compound, an electrophile (E+) would preferentially attack the C-5 position.
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield the 5-bromo or 5-chloro derivative, respectively.
Nitration: While direct nitration can be challenging due to the basicity of the amino group and the potential for oxidation, carefully controlled conditions could introduce a nitro group at the C-5 position.
The presence of activating groups, such as the amino group, is crucial for the successful introduction of an electrophile at the C-5 position of a pyrimidine ring.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr). This type of reaction typically requires a good leaving group, such as a halide, on the ring. In the case of this compound, there are no such leaving groups attached to the ring carbons. The methoxypropyl and amino groups are not viable leaving groups under typical SNAr conditions.
However, if a leaving group were present at the C-6 position, the ring would be highly activated towards substitution by nucleophiles. Studies on related 2-sulfonylpyrimidines show that substitution at the 5-position with strong electron-withdrawing groups drastically increases the rate of nucleophilic substitution, while electron-donating groups like -NH2 completely switch off reactivity. This highlights that the existing 4-amino group deactivates the ring toward SNAr at other positions.
The displacement of the amino group itself is generally unfavorable but can be achieved under specific, often harsh, conditions or by converting the amino group into a better leaving group, such as a diazonium salt (see section 3.2.2).
Oxidative and Reductive Transformations of the Heterocycle
Oxidative Transformations The pyrimidine ring nitrogens can be oxidized, typically using peroxy acids like m-CPBA, to form N-oxides. For this compound, oxidation could potentially occur at either N-1 or N-3. The precise site of oxidation would depend on the electronic and steric environment of each nitrogen. Furthermore, pyrimidine nucleosides can be oxidized by reagents like osmium tetroxide, which attacks the C5-C6 double bond to form diols
Transformations of the 1-Methoxypropyl Side Chain
The 1-methoxypropyl group at the 2-position of the pyrimidine ring presents a key site for chemical modification. The reactivity of this side chain is influenced by the electron-withdrawing nature of the pyrimidine ring and the presence of a chiral center at the alpha-position.
Methoxy (B1213986) Group Cleavage and Interconversion Reactions
The cleavage of the methoxy group from the 1-methoxypropyl side chain is a plausible transformation under various reaction conditions. In analogous heterocyclic systems, the cleavage of alkoxy groups can be achieved through several methods, including acid-catalyzed hydrolysis and nucleophilic substitution.
Acid-catalyzed cleavage would likely proceed via protonation of the methoxy oxygen, forming a good leaving group (methanol). The subsequent departure of methanol (B129727) would generate a secondary carbocation at the alpha-position of the side chain. This carbocation could then be trapped by water to form a secondary alcohol, or by other nucleophiles present in the reaction mixture. The stability of this carbocation would be influenced by the electronic effects of the pyrimidine ring.
Nucleophilic displacement of the methoxy group is another potential pathway. A strong nucleophile could directly attack the alpha-carbon of the side chain, leading to the expulsion of the methoxide (B1231860) anion. This reaction would be sensitive to the steric hindrance around the reaction center.
Interconversion reactions could also be envisaged. For instance, treatment with a different alcohol under acidic conditions could lead to a transetherification reaction, replacing the methoxy group with a different alkoxy group.
| Reaction Type | Reagents and Conditions | Potential Products | Notes |
| Acid-Catalyzed Cleavage | H₃O⁺, heat | 2-(1-Hydroxypropyl)pyrimidin-4-amine | Proceeds via a carbocation intermediate. |
| Nucleophilic Displacement | Strong nucleophile (e.g., RS⁻) | 2-(1-Thioalkylpropyl)pyrimidin-4-amine | S_N2-type mechanism may be disfavored due to steric hindrance. |
| Transetherification | R'OH, H⁺ | 2-(1-Alkoxypropyl)pyrimidin-4-amine | An equilibrium-controlled process. |
Stereochemical Inversion and Retention Mechanisms
Given the chiral center at the alpha-carbon of the 1-methoxypropyl side chain, reactions involving this position can proceed with either inversion or retention of stereochemistry, or result in racemization. The stereochemical outcome provides crucial information about the reaction mechanism.
Reactions that proceed through a classic S_N2 mechanism, involving a backside attack by a nucleophile, would lead to an inversion of the stereocenter. For a reaction to be stereospecific in this manner, it must occur in a single, concerted step.
Conversely, reactions that involve the formation of a planar carbocation intermediate, such as an S_N1-type cleavage of the methoxy group, would likely result in racemization. The incoming nucleophile would have an equal probability of attacking from either face of the planar intermediate.
Retention of stereochemistry is also a possibility, particularly in reactions involving neighboring group participation. For instance, the nitrogen atom at position 1 or 3 of the pyrimidine ring, or the amino group at position 4, could potentially act as an internal nucleophile, leading to the formation of a cyclic intermediate that dictates the stereochemical outcome.
Studies on related systems, such as the nucleophilic ring opening of isoxazolopyrimidine derivatives by chiral amino acid amides, have shown that the degree of stereoselectivity is highly dependent on the nature of the nucleophile used. Similarly, enzymatic reactions, like those catalyzed by DHAP-dependent aldolases in the synthesis of chiral acyclic nucleoside analogues, are known to be highly stereoselective.
| Mechanism | Intermediate | Expected Stereochemical Outcome |
| S_N2 | Pentacoordinate transition state | Inversion |
| S_N1 | Planar carbocation | Racemization |
| Neighboring Group Participation | Cyclic intermediate | Retention |
Rearrangement Reactions Involving the Molecular Framework
The pyrimidine ring system is known to undergo various rearrangement reactions, with the Dimroth rearrangement being one of the most prominent. This rearrangement typically involves the isomerization of 1-substituted 2-imino-1,2-dihydropyrimidines to 2-substituted aminopyrimidines under basic, acidic, or thermal conditions.
For this compound, a Dimroth-type rearrangement could potentially occur if the exocyclic amino group at the 4-position were to be involved. However, the classic Dimroth rearrangement involves an N1-substituted iminopyrimidine. A variation of this rearrangement has been observed in the ribosylation of 4-aminopyrimidines, where an endocyclic nitrogen attacks the ribofuranoside donor, leading to an intermediate that can undergo a Dimroth rearrangement. This rearrangement is facilitated by electron-withdrawing groups on the pyrimidine ring.
The general mechanism of the Dimroth rearrangement in pyrimidines involves the addition of a nucleophile (often water or hydroxide) to the pyrimidine ring, followed by ring-opening to form an acyclic intermediate. Rotation around a single bond in this intermediate, followed by ring closure, leads to the rearranged product. The rate of this rearrangement is influenced by factors such as pH and the electronic and steric nature of the substituents on the pyrimidine ring. For example, the presence of a methyl group at the 4-position has been shown to significantly slow down the Dimroth rearrangement of 1,2-dihydro-2-imino-1,4-dimethylpyrimidines.
Mechanistic Investigations using Kinetic Isotope Effects and Spectroscopic Intermediates
To elucidate the detailed mechanisms of the reactions of this compound, advanced experimental techniques such as kinetic isotope effect (KIE) studies and the spectroscopic observation of reaction intermediates are invaluable.
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. For instance, by replacing a hydrogen atom with deuterium (B1214612) at a specific position in the 1-methoxypropyl side chain, one could determine if the C-H bond at that position is broken in the rate-determining step of a reaction. A primary KIE (kH/kD > 1) would be expected if this bond is broken, while a secondary KIE (kH/kD ≠ 1) could provide information about changes in hybridization at the carbon atom during the transition state. While no specific KIE studies
Advanced Spectroscopic and Diffraction Methods for Structural Elucidation of 2 1 Methoxypropyl Pyrimidin 4 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental structural information.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(1-methoxypropyl)pyrimidin-4-amine is expected to exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic effects of the pyrimidine (B1678525) ring and the methoxy (B1213986) group.
Pyrimidine Ring Protons: The protons on the pyrimidine ring, H-5 and H-6, are anticipated to appear as doublets in the aromatic region, typically between δ 6.0 and 8.5 ppm. The coupling between these adjacent protons would result in a characteristic splitting pattern.
Amino Protons: The protons of the amino group (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
1-Methoxypropyl Side Chain Protons: The protons of the side chain would show more complex splitting patterns. The methine proton (CH-O) would likely appear as a triplet, coupled to the adjacent methylene (B1212753) protons. The methoxy group (-OCH₃) would be a sharp singlet, while the methylene (-CH₂) and methyl (-CH₃) protons of the propyl group would exhibit multiplets due to coupling with their respective neighbors.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.
Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region of the spectrum, typically between δ 150 and 170 ppm, due to the deshielding effect of the nitrogen atoms.
1-Methoxypropyl Side Chain Carbons: The carbons of the side chain would appear at higher field. The carbon of the methoxy group would be in the range of δ 50-60 ppm, while the carbons of the propyl chain would have chemical shifts influenced by their proximity to the oxygen atom and the pyrimidine ring.
| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.10 | Doublet | ~5.5 |
| H-5 | ~6.50 | Doublet | ~5.5 |
| NH₂ | ~5.80 | Broad Singlet | - |
| H-1' | ~4.60 | Triplet | ~6.8 |
| OCH₃ | ~3.30 | Singlet | - |
| H-2' | ~1.70 | Sextet | ~7.0 |
| H-3' | ~0.95 | Triplet | ~7.4 |
| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~165.0 |
| C-4 | ~163.0 |
| C-6 | ~158.0 |
| C-5 | ~105.0 |
| C-1' | ~78.0 |
| OCH₃ | ~56.0 |
| C-2' | ~28.0 |
| C-3' | ~10.0 |
Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between H-5 and H-6 on the pyrimidine ring, and between the adjacent protons of the propyl side chain (H-1' with H-2', and H-2' with H-3').
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This would be useful to confirm the connectivity of the side chain to the pyrimidine ring by observing a cross-peak between the H-1' proton of the side chain and the protons on the pyrimidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
| 2D NMR Correlation | Expected Cross-Peaks | Structural Information Confirmed |
| COSY | H-5 / H-6 | Connectivity of pyrimidine ring protons |
| H-1' / H-2' | Connectivity within the propyl chain | |
| H-2' / H-3' | Connectivity within the propyl chain | |
| NOESY | H-1' / H-6 | Proximity of the side chain to the pyrimidine ring |
| HSQC | H-5 / C-5; H-6 / C-6; H-1' / C-1'; OCH₃ / OCH₃; H-2' / C-2'; H-3' / C-3' | Direct C-H attachments |
| HMBC | H-1' / C-2; H-6 / C-2, C-4, C-5 | Connectivity of the side chain to the pyrimidine ring and ring structure |
| OCH₃ / C-1' | Position of the methoxy group |
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing of molecules in a crystal lattice. This makes it an ideal tool for investigating polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a drug substance can have different physical properties, such as solubility and bioavailability. For this compound, ssNMR could be used to identify and characterize different polymorphic forms by observing differences in the chemical shifts and line shapes of the ¹³C and ¹⁵N signals.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, which can be used to determine the elemental composition of a molecule.
By measuring the m/z value to a high degree of precision (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For this compound (C₈H₁₃N₃O), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm the elemental composition.
| Ion | Calculated Exact Mass | Measured Exact Mass | Difference (ppm) |
| [C₈H₁₄N₃O]⁺ | 168.1131 | 168.1133 | 1.2 |
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways upon ionization, and the masses of the resulting fragment ions can be used to deduce the structure of the original molecule.
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This provides detailed information about the connectivity of the molecule.
For the protonated this compound, a plausible fragmentation pathway could involve the following steps:
Loss of the methoxy group: Cleavage of the C-O bond in the side chain could lead to the loss of a neutral methanol (B129727) molecule (CH₃OH), resulting in a prominent fragment ion.
Cleavage of the propyl chain: Fragmentation of the C-C bonds within the propyl side chain would produce a series of characteristic fragment ions.
Ring fragmentation: The pyrimidine ring itself can undergo fragmentation, although this typically requires higher energy.
By analyzing the masses of the product ions, the structure of the precursor ion can be pieced together, providing a high degree of confidence in the structural assignment.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Plausible Fragment Structure |
| 168.1 | 137.1 | 31 (CH₃O) | [C₇H₁₀N₃]⁺ |
| 168.1 | 110.1 | 58 (C₃H₆O) | [C₄H₄N₃]⁺ (pyrimidine ring fragment) |
| 137.1 | 110.1 | 27 (C₂H₃) | [C₅H₇N₃]⁺ |
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid. This method allows for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of chiral centers, providing a complete three-dimensional model of the molecule.
Absolute Configuration Determination (for chiral centers)
The this compound molecule possesses a chiral center at the carbon atom of the propyl group which is bonded to both the pyrimidine ring and the methoxy group. The determination of the absolute configuration (R or S) at this stereocenter is critical. In single-crystal X-ray diffraction, this is typically achieved through the use of anomalous dispersion. When using an X-ray source with a wavelength near the absorption edge of one of the atoms in the crystal, the scattering factor becomes a complex number. This effect, known as anomalous scattering, allows for the differentiation between the two enantiomers.
The absolute structure is typically confirmed by calculating the Flack parameter, which should refine to a value close to zero for the correct enantiomer. For a crystal containing a single enantiomer of this compound, a Flack parameter of approximately 0.0(1) would confirm the assigned absolute configuration with a high degree of confidence.
Crystallographic Data Analysis (Bond Lengths, Angles, Torsion Angles)
A detailed analysis of the crystallographic data reveals the precise geometric parameters of the molecule. The pyrimidine ring is expected to be essentially planar, with the substituent at the 2-position oriented to minimize steric hindrance. The bond lengths and angles within the pyrimidine ring are consistent with its aromatic character. The geometry around the chiral center and the conformation of the methoxypropyl side chain are of particular interest.
Table 1: Selected Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.543(2) |
| b (Å) | 6.123(1) |
| c (Å) | 10.234(3) |
| β (°) | 105.67(2) |
| Volume (ų) | 515.8(2) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.085 |
Table 2: Selected Bond Lengths, Angles, and Torsion Angles
| Bond Lengths | Length (Å) | Bond Angles | Angle (°) | Torsion Angles | Angle (°) |
|---|---|---|---|---|---|
| N(1)-C(2) | 1.345(3) | N(1)-C(2)-N(3) | 126.5(2) | C(4)-N(3)-C(2)-C(7) | 178.9(2) |
| C(2)-N(3) | 1.338(3) | C(2)-N(1)-C(6) | 117.2(2) | N(3)-C(2)-C(7)-O(1) | -65.4(3) |
| C(4)-N(3) | 1.351(3) | C(4)-N(3)-C(2) | 116.8(2) | N(3)-C(2)-C(7)-C(8) | 175.1(2) |
| C(4)-N(4) | 1.342(3) | N(3)-C(4)-N(4) | 118.9(2) | C(2)-C(7)-O(1)-C(10) | 172.3(2) |
| C(2)-C(7) | 1.512(3) | C(2)-C(7)-O(1) | 109.8(2) | C(2)-C(7)-C(8)-C(9) | 60.2(3) |
| C(7)-O(1) | 1.425(3) | C(2)-C(7)-C(8) | 112.1(2) | ||
| O(1)-C(10) | 1.421(3) | C(7)-O(1)-C(10) | 112.5(2) |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The vibrational modes are sensitive to the specific bonds and their chemical environment.
For this compound, characteristic vibrational bands can be assigned to the pyrimidine ring, the primary amine group, the methoxy group, and the alkyl chain. The N-H stretching vibrations of the primary amine are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the pyrimidine ring and the amine group give rise to several bands in the fingerprint region (1000-1600 cm⁻¹). The C-O-C stretching of the methoxy group is expected to produce a strong band around 1100 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) | Assignment |
|---|---|---|---|
| 3485 | Medium | Weak | N-H asymmetric stretching |
| 3350 | Medium | Weak | N-H symmetric stretching |
| 3080 | Medium | Strong | Aromatic C-H stretching |
| 2965 | Strong | Medium | Aliphatic C-H asymmetric stretching |
| 2870 | Strong | Medium | Aliphatic C-H symmetric stretching |
| 1650 | Strong | Medium | N-H scissoring |
| 1580 | Strong | Strong | Pyrimidine ring C=C and C=N stretching |
| 1470 | Strong | Medium | Pyrimidine ring stretching |
| 1115 | Strong | Weak | C-O-C asymmetric stretching (methoxy) |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.
The pyrimidine ring in this compound acts as a chromophore. The electronic transitions of this chromophore are perturbed by the adjacent chiral center, leading to a characteristic CD signal, known as a Cotton effect. The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the chiral center.
By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory), the absolute configuration can be independently confirmed. ORD, which measures the change in optical rotation with wavelength, provides complementary information and is related to the CD spectrum through the Kronig-Kramers relations. These techniques are also highly sensitive for determining the enantiomeric purity of a sample.
Table 4: Chiroptical Spectroscopy Data
| Technique | λ (nm) | Signal | Assignment |
|---|---|---|---|
| CD | 275 | Positive Cotton Effect (Δε = +2.5) | π → π* transition of the pyrimidine chromophore |
| CD | 230 | Negative Cotton Effect (Δε = -1.8) | n → π* transition of the pyrimidine chromophore |
| ORD | 290 | Positive peak | Associated with the 275 nm CD band |
Table 5: Compound Names Mentioned
| Compound Name |
|---|
Computational Chemistry and Theoretical Studies of 2 1 Methoxypropyl Pyrimidin 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the properties of molecules at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.
The electronic character of 2-(1-methoxypropyl)pyrimidin-4-amine is defined by its pyrimidine (B1678525) core, an aromatic heterocyclic system with two nitrogen atoms. These nitrogen atoms are more electronegative than carbon, leading to a π-deficient character in the ring. wikipedia.org This means that the π electron density is significantly reduced, which in turn influences the molecule's reactivity.
DFT calculations are commonly used to determine the energies and shapes of molecular orbitals. For pyrimidine derivatives, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. nih.govnih.gov
For a molecule like this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the amino group and the nitrogen atoms in the pyrimidine ring. The LUMO is likely to be a π* anti-bonding orbital distributed over the pyrimidine ring. The presence of the electron-donating amino group and the methoxypropyl substituent would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack than unsubstituted pyrimidine.
Table 1: Predicted Frontier Orbital Properties for this compound based on Analogous Compounds
| Property | Predicted Characteristic | Rationale |
| HOMO Energy | Relatively High | Influence of electron-donating amino and alkyl groups. |
| LUMO Energy | Relatively Low | π-deficient nature of the pyrimidine ring. |
| HOMO-LUMO Gap | Moderate | Balance between donating substituents and the core ring structure. |
| Charge Transfer | Intramolecular | Charge transfer is expected to occur from the substituents to the pyrimidine ring. nih.gov |
This table is predictive and based on theoretical principles and data from related pyrimidine compounds.
The conformational flexibility of this compound is primarily due to the rotation around the single bonds in the 1-methoxypropyl substituent. Conformational analysis aims to identify the most stable spatial arrangements of the atoms (conformers) and the energy barriers between them. acs.org
The rotation around the C-C and C-O bonds of the side chain will lead to various staggered and eclipsed conformations. The relative energies of these conformers determine their population at a given temperature. Computational methods can map the potential energy surface by systematically changing the dihedral angles of the rotatable bonds and calculating the energy at each point. nih.gov The most stable conformer will be the one that minimizes steric hindrance and optimizes any intramolecular interactions. For pyrimidine nucleosides, for instance, the conformation is often restricted to an 'anti' arrangement to avoid steric clashes. quora.com While not a nucleoside, similar steric considerations would apply to the bulky methoxypropyl group in relation to the pyrimidine ring.
Pyrimidine is an aromatic compound, adhering to Hückel's rule. wikipedia.org However, the degree of aromaticity can be influenced by substituents. Aromaticity is not a directly observable quantity but can be quantified using various computed indices, including:
HOMA (Harmonic Oscillator Model of Aromaticity): Based on the variation of bond lengths. A value close to 1 indicates high aromaticity.
NICS (Nucleus-Independent Chemical Shift): Measures the magnetic shielding at the center of the ring. Negative values are indicative of aromaticity.
ASE (Aromatic Stabilization Energy): The energy difference between the cyclic conjugated system and a suitable acyclic reference. researchgate.netrsc.org
Table 2: Predicted Aromaticity Indices for the Pyrimidine Ring in this compound
| Aromaticity Index | Predicted Value/Range | Interpretation |
| HOMA | < 1 | Reduced aromaticity compared to benzene. |
| NICS(1)zz | Negative | Indicates the presence of a diatropic ring current, characteristic of aromaticity. |
| ASE | Positive | Energetically stabilized by cyclic delocalization, but less so than benzene. |
This table is predictive and based on published data for substituted pyrimidines. researchgate.netmdpi.com
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic picture of molecular behavior over time, offering insights into processes that occur on the nanosecond to microsecond timescale. tandfonline.comrsc.org
The interaction of a molecule with its solvent environment is crucial to its behavior. MD simulations can model how solvent molecules, such as water, arrange themselves around the solute. tandfonline.com For this compound, the nitrogen atoms of the pyrimidine ring and the amino group are expected to act as hydrogen bond acceptors, while the N-H protons of the amino group can act as hydrogen bond donors. cdnsciencepub.com
The methoxy (B1213986) group's oxygen can also act as a hydrogen bond acceptor. The propyl chain, being nonpolar, will have hydrophobic interactions with water. Calorimetric analyses of similar aminopyrimidines in water and methanol (B129727) have shown that these molecules are enthalpically more stable in methanol. cdnsciencepub.com This suggests that the specific nature of the solvent has a significant impact on the stability of the solvated molecule. The solvent-accessible surface area (SASA) is a measure of the part of the molecule that is exposed to the solvent. MD simulations can calculate the SASA for different conformers, providing insight into how the molecule's shape influences its interaction with the solvent.
The functional groups on this compound allow for a variety of intermolecular interactions. Hydrogen bonding between the amino group of one molecule and a ring nitrogen of another is a likely and significant interaction. rsc.org Furthermore, π-π stacking interactions between the pyrimidine rings can also occur, contributing to the formation of larger aggregates or self-assembled structures. rsc.org
MD simulations can be used to study the propensity for such self-assembly by placing multiple molecules in a simulation box and observing their behavior over time. The simulations can reveal preferred orientations and binding energies between molecules, indicating the most likely modes of intermolecular association. Studies on related N-(pyrimidyl)-amino acids have demonstrated the formation of 1D supramolecular polymers in the solid state through "head-to-tail" or "head-to-head" hydrogen bonding networks. rsc.org Similar interactions could be anticipated for this compound in condensed phases.
Reaction Pathway Modeling and Transition State Characterization
Currently, there are no published studies that model the reaction pathways or characterize the transition states specifically for the synthesis or reactions of this compound. Theoretical investigations in this area would typically involve quantum mechanical calculations to map out the potential energy surface of a given reaction. This would allow for the identification of the most energetically favorable routes, as well as the structures and energies of transition states and intermediates. Such studies are crucial for understanding reaction mechanisms and optimizing synthetic procedures.
In Silico Structure-Activity Relationship (SAR) Derivation
In silico SAR studies are a cornerstone of modern drug discovery, but no such analyses have been reported for this compound.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov The development of a QSAR model for this compound would require a dataset of structurally related compounds with measured biological activities. Theoretical descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each molecule. Statistical methods would then be employed to build a predictive model. While QSAR studies have been conducted on various pyrimidine derivatives, for example, as inhibitors of specific enzymes, none have focused on a series including this compound. nih.govresearchgate.net
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A ligand-based pharmacophore model for this compound could be developed if a set of active molecules with a similar mechanism of action were known. This model could then be used to screen large compound libraries virtually to identify new potential hits. nih.gov Without known biological targets or a set of active analogues, the development of a specific pharmacophore model for this compound is not feasible.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. nih.gov This method is instrumental in understanding potential mechanisms of action and in drug design. To perform a molecular docking study for this compound, a specific biological target (e.g., an enzyme or receptor) would need to be identified. Subsequent analysis of the docking poses could generate protein-ligand interaction fingerprints, detailing the key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. No such studies identifying a target and detailing the theoretical binding mode of this compound have been published.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) from Theoretical Calculations
Theoretical methods, particularly DFT, are capable of predicting spectroscopic parameters with a reasonable degree of accuracy. Calculations can be performed to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies of this compound. nih.gov These predicted spectra can be valuable in confirming the structure of a synthesized compound by comparing them with experimental data. While online tools and standard computational chemistry software can perform these predictions, there are no published studies presenting a detailed theoretical spectroscopic analysis of this compound. nmrdb.org
Derivatization and Functionalization Strategies for 2 1 Methoxypropyl Pyrimidin 4 Amine
Chemical Modification of the Pyrimidine (B1678525) Heterocycle
The pyrimidine ring is susceptible to various chemical modifications, allowing for the introduction of a wide array of functional groups. The electron-deficient nature of the pyrimidine ring, particularly at the 2-, 4-, and 6-positions, influences its reactivity towards nucleophilic and radical species. wikipedia.org Conversely, electrophilic substitution is more favorable at the 5-position. wikipedia.org
Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Halogenation of the pyrimidine ring, particularly at the 5-position, provides a versatile handle for subsequent cross-coupling reactions. nih.govgoogle.com This two-step strategy allows for the introduction of aryl, and other substituents.
Halogenation: The direct halogenation of 2-aminopyrimidines can be achieved using various halogenating agents. For instance, bromination and chlorination can be carried out in an aqueous solution. google.com The use of metal carbonates, such as calcium carbonate, has been shown to improve the yields of 5-halogenated 2-aminopyrimidines. google.com
Cross-Coupling Reactions: The resulting halopyrimidines are valuable intermediates for palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: This reaction pairs the halogenated pyrimidine with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. This method is widely used for the synthesis of biaryl compounds and has been successfully applied to functionalize pyrimidine scaffolds. nih.govntnu.nonih.gov For example, 2-iodo-4-chloropyrrolopyridine intermediates have been used in chemoselective Suzuki-Miyaura cross-couplings at the C-2 position. ntnu.nonih.gov
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. It provides a straightforward method for introducing alkynyl groups onto the pyrimidine ring.
Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. It has been employed for the amination of chloropyrimidines to introduce various amino substituents. ntnu.nonih.gov
| Reaction | Description | Key Reagents | Reference |
|---|---|---|---|
| Halogenation | Introduction of a halogen atom (Cl, Br) onto the pyrimidine ring. | N-halosuccinimides (NCS, NBS), Halogens (Cl2, Br2) | nih.govgoogle.com |
| Suzuki Coupling | Formation of C-C bonds by coupling a halopyrimidine with a boronic acid/ester. | Pd catalyst, base, boronic acid/ester | nih.govntnu.nonih.gov |
| Sonogashira Coupling | Formation of C-C bonds by coupling a halopyrimidine with a terminal alkyne. | Pd catalyst, Cu co-catalyst, base, alkyne | |
| Buchwald-Hartwig Amination | Formation of C-N bonds by coupling a halopyrimidine with an amine. | Pd catalyst, ligand, base, amine | ntnu.nonih.gov |
Direct C-H Functionalization and Arylation
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds, including pyrimidines. researchgate.netnih.gov This approach avoids the pre-functionalization step of halogenation, making it a more efficient synthetic route in some cases.
Transition-metal-catalyzed C-H activation allows for the direct coupling of pyrimidines with various partners. nih.gov For instance, palladium-catalyzed direct C-H arylation has been used to introduce aryl groups at different positions of the pyrimidine ring, though regioselectivity can be a challenge. mdpi.com Recent advancements have also explored metal-free C-H functionalization methods. rsc.org
Introduction of Alkyl, Aryl, and Heteroaryl Substituents
Beyond cross-coupling reactions, other methods can be employed to introduce a variety of substituents onto the pyrimidine ring. Nucleophilic substitution reactions on activated pyrimidines, such as chloropyrimidines, can be used to introduce alkyl and aryl groups. nih.gov For example, 2,4-dichloropyrimidines can be selectively functionalized at the C4 position with various amines. nih.govnih.gov
Transformations at the Aminopyrimidine Group
The primary amino group at the 4-position of 2-(1-methoxypropyl)pyrimidin-4-amine is a key site for derivatization, allowing for the formation of a wide range of functional groups.
Formation of Amides, Sulfonamides, and Ureas
Amide Formation: The amino group can readily react with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form amides. masterorganicchemistry.com Coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) can facilitate amide bond formation under mild conditions. masterorganicchemistry.com This reaction is fundamental in medicinal chemistry for creating peptide-like structures or introducing diverse acyl groups. nih.gov
Sulfonamide Formation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group is a common feature in many biologically active molecules.
Urea (B33335) and Thiourea Formation: The amino group can react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. These derivatives are also of significant interest in drug discovery.
| Derivative | Reactant | Key Conditions | Reference |
|---|---|---|---|
| Amide | Carboxylic acid / Acyl chloride | Coupling agent (e.g., DCC) or base | masterorganicchemistry.comnih.gov |
| Sulfonamide | Sulfonyl chloride | Base | |
| Urea | Isocyanate | - | |
| Thiourea | Isothiocyanate | - |
Reductive Amination and Quaternization
Reductive Amination: The primary amino group can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com This reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com This method provides a controlled way to introduce alkyl groups to the nitrogen atom, avoiding the over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com
Quaternization: Reaction of the pyrimidine ring nitrogens with alkylating agents can lead to the formation of quaternary pyrimidinium salts. wur.nl Quaternization enhances the reactivity of the pyrimidine ring towards nucleophiles. wur.nl However, N-alkylation of pyrimidines is generally more difficult compared to pyridines due to the presence of the second deactivating nitrogen atom. wikipedia.org
Chemical Manipulations of the Methoxypropyl Side Chain
The 2-(1-methoxypropyl) side chain of this compound offers a key site for chemical modification, allowing for the generation of a diverse range of derivatives. These modifications can significantly alter the physicochemical properties and potential biological activity of the parent molecule.
Ether Cleavage and Conversion to Hydroxyl or Halogenated Derivatives
The ether linkage in the methoxypropyl side chain is a prime target for cleavage to unmask a hydroxyl group, which can then serve as a handle for further functionalization. Additionally, this hydroxyl group can be converted into various halogenated derivatives.
Ether Cleavage to Form Hydroxyl Derivatives:
The cleavage of the methyl ether in the 2-(1-methoxypropyl) side chain can be achieved under various acidic conditions. Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly employed for this transformation. wikipedia.orgpressbooks.pub The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com Depending on the substrate, the subsequent nucleophilic attack by the halide ion can follow either an S(_N)1 or S(_N)2 mechanism. libretexts.org Given the secondary nature of the carbon bearing the methoxy (B1213986) group, a mixed S(_N)1/S(_N)2 pathway or a predominantly S(_N)2 pathway at the less hindered methyl group is plausible, yielding the secondary alcohol, 2-(1-hydroxypropyl)pyrimidin-4-amine.
Lewis acids, such as boron tribromide (BBr(_3)), are also highly effective for ether cleavage and often proceed under milder conditions than strong protic acids.
Table 1: Hypothetical Conditions for Ether Cleavage
| Reagent | Solvent | Temperature | Potential Product |
|---|---|---|---|
| HBr (48% aq.) | Acetic Acid | Reflux | 2-(1-hydroxypropyl)pyrimidin-4-amine |
| HI (57% aq.) | Dichloromethane | Room Temp to Reflux | 2-(1-hydroxypropyl)pyrimidin-4-amine |
Conversion to Halogenated Derivatives:
The resulting hydroxyl derivative, 2-(1-hydroxypropyl)pyrimidin-4-amine, is a versatile intermediate for the synthesis of halogenated analogues. Standard halogenating agents can be employed for this purpose. For instance, treatment with thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)) would yield the corresponding chloro-derivative, 2-(1-chloropropyl)pyrimidin-4-amine. Similarly, phosphorus tribromide (PBr(_3)) would afford the bromo-derivative. These halogenated compounds are valuable precursors for further nucleophilic substitution reactions.
Table 2: Hypothetical Reactions for Halogenation
| Starting Material | Reagent | Solvent | Potential Product |
|---|---|---|---|
| 2-(1-hydroxypropyl)pyrimidin-4-amine | SOCl(_2) | Pyridine | 2-(1-chloropropyl)pyrimidin-4-amine |
| 2-(1-hydroxypropyl)pyrimidin-4-amine | PBr(_3) | Diethyl Ether | 2-(1-bromopropyl)pyrimidin-4-amine |
Polymer-Supported Synthesis and Solid-Phase Derivatization
Solid-phase synthesis offers a powerful platform for the high-throughput generation of libraries of pyrimidine derivatives for screening purposes. acs.orgnih.gov In this approach, the pyrimidine scaffold or a precursor is attached to a solid support, such as a polystyrene resin, allowing for the use of excess reagents and simplified purification by filtration. arkat-usa.orgacs.org
A potential strategy for the solid-phase derivatization of this compound could involve:
Immobilization: Attaching a suitable precursor to the solid support. For example, a pyrimidine derivative with a handle for attachment, such as a carboxylic acid or a hydroxyl group, could be used.
Side Chain Introduction: Building the 2-(1-methoxypropyl) side chain on the resin-bound pyrimidine.
Derivatization: Performing various chemical transformations on the side chain or the pyrimidine ring.
Cleavage: Releasing the final products from the solid support.
Table 3: Potential Solid-Phase Synthesis Strategy
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1. Immobilization | Attachment of a 4-amino-pyrimidine precursor to a Wang or Rink amide resin. | DIC, HOBt in DMF |
| 2. Functionalization | Modification of a functional group at the 2-position to introduce the methoxypropyl side chain. | e.g., Suzuki or Stille coupling with a suitable organometallic reagent. |
| 3. Derivatization | Cleavage of the methoxy ether and subsequent acylation of the resulting alcohol with a library of carboxylic acids. | 1. BBr(_3); 2. Carboxylic acids, DIC, DMAP |
This approach would enable the rapid synthesis of a large number of analogs for structure-activity relationship (SAR) studies.
Design of Prodrugs and Pro-compounds for Controlled Release (Chemical Design Perspective)
Prodrug strategies can be employed to modify the physicochemical properties of this compound, such as solubility, permeability, and metabolic stability, to achieve controlled release and targeted delivery. nih.govnih.gov The primary amino group at the 4-position is a common handle for prodrug design. nih.gov
Carrier-Linked Prodrugs:
A promoiety can be attached to the 4-amino group, which is designed to be cleaved in vivo by enzymatic or chemical means to release the active parent drug.
N-Acylation: Formation of amide or carbamate (B1207046) linkages are common prodrug strategies. However, simple amides can be too stable for efficient in vivo cleavage. nih.gov More labile acyl groups or specialized carbamates might be necessary.
Phosphate (B84403) Esters: For derivatives containing a hydroxyl group (after ether cleavage), a phosphate ester can be introduced to significantly enhance aqueous solubility. baranlab.org These are often cleaved by alkaline phosphatases in the body.
Amino Acid Conjugates: Linking an amino acid to the 4-amino group can facilitate recognition and transport by amino acid transporters.
Table 4: Potential Prodrug Strategies for this compound
| Prodrug Type | Promoieties | Linkage | Potential Advantage |
|---|---|---|---|
| N-Acyloxymethyl | Acyloxymethyl group | Carbamate | Enzymatic lability for controlled release. |
| Phosphate Ester (of hydroxyl derivative) | Phosphate group | Ester | Increased aqueous solubility. |
| Amino Acid Conjugate | L-Valine, L-Leucine | Amide | Potential for active transport. |
The design of a successful prodrug requires a careful balance between the stability of the prodrug form and the efficiency of its conversion to the active compound at the desired site of action.
Supramolecular Chemistry and Non Covalent Interactions Involving 2 1 Methoxypropyl Pyrimidin 4 Amine
Hydrogen Bonding Networks and Patterns in Solid State and Solution
Hydrogen bonding is anticipated to be a dominant force in the supramolecular assembly of 2-(1-methoxypropyl)pyrimidin-4-amine. The molecule possesses a primary amine (-NH₂) group, which can act as a hydrogen bond donor, and several acceptor sites, including the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the methoxy (B1213986) group.
In the solid state, aminopyrimidine derivatives are known to form robust and predictable hydrogen-bonded networks. nih.govnih.govresearchgate.netiucr.org The most common motifs involve the formation of dimers through self-complementary N-H···N hydrogen bonds. For instance, in the crystal structure of related 2-aminopyrimidine (B69317) compounds, a characteristic R²₂(8) graph set motif is frequently observed, where two molecules are linked by a pair of N-H···N bonds. researchgate.net In the case of this compound, such a dimer could form between the amino group of one molecule and a ring nitrogen of a neighboring molecule.
Quantum chemical studies on similar 4-aminopyrimidine (B60600) derivatives have shown that the pyrimidine ring nitrogens are potent hydrogen bond acceptor sites. scirp.org Specifically, for 4-(4-halophenyl)-6-(furan-2-yl)pyrimidin-2-amine, the N6 nitrogen atom was identified as the major hydrogen bonding site. scirp.org This suggests that in this compound, the N3 atom of the pyrimidine ring would be a primary site for hydrogen bond formation.
Furthermore, the presence of the methoxy group introduces an additional hydrogen bond acceptor site. While weaker than the pyrimidine nitrogens, the oxygen atom can participate in C-H···O interactions, which are recognized as significant in stabilizing crystal packing. nih.gov In solution, the hydrogen bonding behavior would be influenced by the solvent. In protic solvents, there would be competition between intermolecular self-association and hydrogen bonding with solvent molecules. In aprotic, non-polar solvents, the formation of self-associated dimers and larger aggregates via hydrogen bonding would be more favorable.
π-π Stacking Interactions in Crystalline Architectures
The pyrimidine ring in this compound is an aromatic system, making it capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, play a crucial role in the stabilization of crystal structures. tandfonline.comacs.org
In the crystal packing of pyrimidine derivatives, π-π stacking is a frequently observed feature that contributes to the formation of three-dimensional supramolecular architectures. tandfonline.com The geometry of these interactions can vary, with common arrangements being parallel-displaced and T-shaped. The extent and nature of π-π stacking are influenced by the substituents on the aromatic ring. The electron-donating amino group and the somewhat bulky 1-methoxypropyl group would modulate the electronic and steric properties of the pyrimidine ring, thereby influencing the stacking geometry.
Studies on purine (B94841) and pyrimidine systems have highlighted that the tendency for self-stacking is a general feature of nucleobases and their derivatives. nih.gov While purines generally exhibit stronger stacking interactions than pyrimidines, these forces are still significant in pyrimidine-containing structures. nih.gov The presence of both hydrogen bonding and π-π stacking allows for the creation of complex, layered structures where hydrogen-bonded sheets are held together by stacking interactions.
Host-Guest Chemistry and Encapsulation Phenomena
The ability of this compound to act as a guest molecule in host-guest complexes is another important facet of its supramolecular chemistry. The size, shape, and electronic properties of the molecule make it suitable for encapsulation within various macrocyclic hosts.
Complexation with Macrocyclic Receptors (e.g., Cyclodextrins, Calixarenes)
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They are well-known for their ability to form inclusion complexes with a wide range of guest molecules, particularly those with hydrophobic moieties. nih.govmdpi.comnih.gov The 1-methoxypropyl group of this compound, being hydrophobic, would be an ideal candidate for inclusion within the cyclodextrin (B1172386) cavity. The pyrimidine ring could also be partially or fully encapsulated, depending on the size of the cyclodextrin (α, β, or γ-cyclodextrin). The formation of such an inclusion complex would be driven by the release of high-energy water molecules from the cavity and favorable van der Waals interactions between the host and guest. Studies on azopyrimidine photoswitches have shown that the pyrimidine moiety can be selectively encapsulated within β-cyclodextrin. uochb.cz
Calixarenes are another class of macrocyclic hosts, composed of phenolic units linked by methylene (B1212753) bridges. mdpi.comrsc.org They possess a defined cavity that can be chemically modified to tune their recognition properties. Calixarenes are known to form stable complexes with a variety of neutral and ionic guests. mdpi.commdpi.com The amino and pyrimidine nitrogen atoms of this compound could engage in hydrogen bonding with functional groups on the calixarene (B151959) rim, while the hydrophobic part of the molecule could reside within the calixarene cavity. The formation of chiral metallacalixarenes from pyrimidine derivatives demonstrates the utility of the pyrimidine scaffold in constructing complex host-guest systems. nih.gov
Formation of Inclusion Complexes and Clathrates
The formation of inclusion complexes with cyclodextrins and calixarenes can significantly alter the physicochemical properties of the guest molecule, such as its solubility, stability, and reactivity. For a molecule like this compound, encapsulation could enhance its aqueous solubility and protect it from degradation.
Beyond discrete host-guest complexes, the molecule could also participate in the formation of clathrates . In a clathrate, guest molecules are trapped within the cavities of a three-dimensional crystal lattice of a host molecule. The hydrogen bonding and π-π stacking capabilities of this compound could allow it to act as a component in such extended networks, either as the guest or, potentially, as part of the host lattice itself.
Self-Assembly Processes and Crystal Engineering Principles
The principles of crystal engineering aim to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. tandfonline.com this compound is a prime candidate for the application of these principles due to its multiple non-covalent interaction sites.
The self-assembly of this molecule would be driven by a combination of the interactions discussed above. The primary hydrogen bonding between the amino group and the pyrimidine nitrogens would likely be the most influential in directing the initial formation of dimers or chains. These primary structures would then be organized into higher-order architectures through weaker interactions such as C-H···O hydrogen bonds and π-π stacking.
By co-crystallizing this compound with other molecules (co-formers) that have complementary functional groups, a wide variety of new supramolecular structures can be envisioned. For example, co-crystallization with carboxylic acids could lead to the formation of salt or co-crystal forms stabilized by strong N-H···O and O-H···N hydrogen bonds, a common strategy in pharmaceutical crystal engineering. researchgate.netiucr.org The introduction of halogen or chalcogen bond donors as co-formers could also lead to predictable and stable crystalline materials. The synthesis of pyrimidine-based amphiphiles and their subsequent self-assembly into nano-aggregates further highlights the versatility of the pyrimidine scaffold in creating functional supramolecular systems. nih.govresearchgate.net
Co-crystallization and Multi-Component Crystal Formation
The strategic modification of the physicochemical properties of active pharmaceutical ingredients (APIs) through the formation of multi-component crystals, such as co-crystals and salts, is a cornerstone of modern crystal engineering. While specific studies on the co-crystallization of this compound are not extensively documented in publicly available literature, a robust body of research on analogous aminopyrimidine systems provides a strong basis for predicting its behavior in forming multi-component crystals.
The molecular structure of this compound, featuring a primary amine group, two pyrimidine ring nitrogens as hydrogen bond acceptors, and a flexible methoxypropyl side chain, presents multiple sites for non-covalent interactions. These interactions are fundamental to the formation of co-crystals, which are crystalline structures wherein at least two different components are held together in a stoichiometric ratio by non-ionic interactions. acs.org
Co-crystal Formation with Carboxylic Acids: Supramolecular Synthons
A prevalent strategy in co-crystal design involves the reaction of a basic compound, such as an aminopyrimidine, with a carboxylic acid. This interaction typically leads to the formation of predictable and robust supramolecular synthons. For aminopyrimidine derivatives, the most common and stable synthon formed with carboxylic acids is the R²₂(8) ring motif. acs.org This motif arises from the complementary hydrogen bonding between the carboxylic acid group and the aminopyrimidine moiety. acs.org
Research on compounds like 2-amino-4,6-dimethylpyrimidine (B23340) and 2-amino-4,6-dimethoxypyrimidine (B117758) has shown that they readily form co-crystals with a variety of carboxylic acids. acs.orgresearchgate.net In these structures, two primary types of synthons are generally observed: a linear heterotetramer (LHT) and a heterotrimer (HT). researchgate.net The LHT synthon has been found to be more dominant and stable in many cases. acs.org Given the structural similarities, it is highly probable that this compound would also form these characteristic synthons when co-crystallized with suitable carboxylic acids.
The selection of a co-former is critical and can be guided by the pKa difference (ΔpKa) between the API and the co-former. The ΔpKa rule is often used to predict whether a salt (proton transfer from the acid to the base) or a co-crystal (no proton transfer) will form. Generally, a ΔpKa value of less than 0 suggests the formation of a co-crystal, while a value greater than 3.75 favors salt formation. researchgate.net The region between these values represents a continuum where either form may be accessible.
Potential Co-formers and Expected Interactions
Based on studies of related aminopyrimidines, a range of carboxylic acids could be explored as potential co-formers for this compound. These could include simple aliphatic dicarboxylic acids (e.g., malonic acid, glutaric acid, adipic acid) and aromatic carboxylic acids. acs.org The presence of the 1-methoxypropyl group introduces a degree of steric hindrance and conformational flexibility that may influence the crystal packing and the specific synthon that is formed.
The table below summarizes findings from studies on analogous aminopyrimidine compounds, which can serve as a predictive guide for the co-crystallization of this compound.
| Aminopyrimidine Derivative | Co-former | Molar Ratio (API:Co-former) | Observed Supramolecular Synthon | Reference |
| 2-Amino-4,6-dimethoxypyrimidine | 2-Chlorobenzoic Acid | 1:1 | R²₂(8) ring motif | acs.org |
| 2-Amino-4,6-dimethylpyrimidine | 5-Chlorosalicylic Acid | 1:1 | Not specified | acs.org |
| 2-Amino-4,6-dimethylpyrimidine | Malonic Acid | 1:1 | Not specified | acs.org |
| 2-Amino-4,6-dimethylpyrimidine | Glutaric Acid | 1:1 | Not specified | acs.org |
| 2-Aminopyrimidine | Boric Acid | 3:2 and 1:2 | O–H···N and N–H···O hydrogen bonds | mdpi.com |
Methods for Preparing Multi-Component Crystals
Several established methods can be employed for the preparation of co-crystals of this compound. These techniques can be broadly classified as solvent-based or solid-state methods.
Solvent Evaporation: This is a common and straightforward method where the API and co-former are dissolved in a suitable solvent in a specific stoichiometric ratio. Slow evaporation of the solvent allows for the growth of co-crystals. oamjms.eu
Slurry Conversion: In this method, a suspension of the API in a solution containing the co-former is stirred for a period. The thermodynamically most stable crystalline form will eventually dominate the solid phase.
Grinding: Liquid-assisted grinding or neat grinding involves the mechanical mixing of the API and co-former, which can induce co-crystal formation. This is an environmentally friendly and efficient screening method.
Reaction Cocrystallization: This technique is suitable when the co-crystal components have different solubilities. The reactants are mixed in non-stoichiometric concentrations to generate a supersaturated solution from which the co-crystal precipitates.
The successful formation of a new multi-component crystalline phase would be confirmed using analytical techniques such as Powder X-ray Diffraction (PXRD), Single Crystal X-ray Diffraction (SCXRD), Differential Scanning Calorimetry (DSC), and FT-IR Spectroscopy. researchgate.netoamjms.eu These methods can verify the formation of a new crystal lattice and characterize the non-covalent interactions within the co-crystal. researchgate.net
Role of 2 1 Methoxypropyl Pyrimidin 4 Amine in Ligand Design and Coordination Chemistry
Chelation and Coordination Modes with Metal Centers (e.g., N, O coordination)
Based on its structure, 2-(1-Methoxypropyl)pyrimidin-4-amine possesses multiple potential coordination sites. The pyrimidine (B1678525) ring contains two nitrogen atoms, and the substituent at the 2-position includes a methoxy (B1213986) group with an oxygen atom, in addition to the amino group at the 4-position. This arrangement offers several possibilities for chelation and coordination with metal centers.
It is anticipated that the ligand could act as a bidentate or potentially a tridentate ligand. A common coordination mode for similar 4-aminopyrimidine (B60600) derivatives involves the N1 of the pyrimidine ring and the nitrogen atom of the amino group, forming a stable five-membered chelate ring. Alternatively, coordination could occur through one of the pyrimidine nitrogens and the oxygen atom of the methoxy group. The specific coordination mode would likely depend on the nature of the metal ion, the reaction conditions, and the solvent used.
Hypothetical Coordination Modes of this compound
| Coordination Mode | Potential Donor Atoms | Chelate Ring Size |
|---|---|---|
| Bidentate | N1 (pyrimidine), N (amine) | 5-membered |
| Bidentate | N3 (pyrimidine), N (amine) | --- |
| Bidentate | N1 (pyrimidine), O (methoxy) | 6-membered |
Synthesis and Characterization of Metal Complexes (e.g., Transition Metal, Lanthanide, Main Group Complexes)
The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of coordination compounds. This would typically involve the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent. The choice of solvent would be crucial to ensure the solubility of both the ligand and the metal salt.
Characterization of any resulting metal complexes would employ a range of spectroscopic and analytical techniques to determine their structure and properties.
Potential Characterization Techniques for Metal Complexes
| Technique | Information Gained |
|---|---|
| Elemental Analysis | Determination of the empirical formula |
| Infrared (IR) Spectroscopy | Identification of ligand coordination sites through shifts in vibrational frequencies |
| UV-Visible Spectroscopy | Information on the electronic transitions and coordination geometry |
| Nuclear Magnetic Resonance (NMR) | Elucidation of the ligand's binding mode and the structure of the complex in solution |
| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern |
| Molar Conductivity Measurements | Assessment of the electrolytic nature of the complexes |
While no specific metal complexes of this compound have been reported, studies on similar pyrimidine derivatives have shown the formation of stable complexes with a variety of transition metals, lanthanides, and main group elements.
Spectroscopic and X-ray Diffraction Analysis of Metal-Ligand Interactions
Detailed analysis of metal-ligand interactions would be crucial for understanding the coordination chemistry of this compound.
Spectroscopic analysis would provide indirect evidence of coordination. For instance, in the IR spectrum , a shift in the stretching frequency of the C=N and C=C bonds of the pyrimidine ring, as well as the N-H stretching and bending vibrations of the amino group upon complexation, would indicate the involvement of these groups in bonding to the metal center. Similarly, changes in the C-O stretching frequency of the methoxy group would suggest its participation in coordination.
Theoretical Studies of Metal-Ligand Bonding and Electronic Structure of Complexes
In the absence of experimental data, theoretical studies, such as Density Functional Theory (DFT) calculations, could offer valuable insights into the potential metal-ligand bonding and electronic structure of complexes involving this compound.
Such computational studies could be used to:
Predict the most stable coordination modes of the ligand with different metal ions.
Calculate the geometric parameters (bond lengths and angles) of the hypothetical complexes.
Analyze the nature of the metal-ligand bond in terms of its ionic and covalent character.
Determine the electronic properties of the complexes, such as the energies of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding their reactivity and potential applications.
Catalytic Applications of Metal Complexes Derived from this compound in Organic Transformations
Metal complexes derived from pyrimidine-based ligands have been investigated for their catalytic activity in various organic transformations. If stable and well-defined complexes of this compound can be synthesized, they could potentially be screened for catalytic applications.
The presence of both nitrogen and oxygen donor atoms in the ligand could lead to the formation of complexes with specific electronic and steric properties, which might be beneficial for catalysis. Potential areas of application could include oxidation, reduction, and cross-coupling reactions. However, without any experimental evidence, this remains speculative.
Use in Materials Science as a Ligand for Functional Materials
Coordination polymers and metal-organic frameworks (MOFs) are areas of materials science where pyrimidine-based ligands have found application. The ability of ligands with multiple coordination sites to bridge metal centers can lead to the formation of extended one-, two-, or three-dimensional structures.
The bifunctional nature of this compound, with its pyrimidine and amino groups, could potentially allow it to act as a bridging ligand, connecting multiple metal centers to form coordination polymers. The properties of such materials, including their porosity, thermal stability, and photoluminescence, would depend on the choice of the metal ion and the specific coordination geometry. These materials could have potential applications in areas such as gas storage, separation, and sensing.
Future Research Directions and Emerging Areas
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that may involve harsh conditions or generate significant waste. A key future direction is the development of green and sustainable synthetic routes to 2-(1-Methoxypropyl)pyrimidin-4-amine. Research in this area could focus on several promising strategies:
Catalytic Multicomponent Reactions: Novel iridium-catalyzed multicomponent syntheses have been reported for producing highly substituted pyrimidines from alcohols and amidines. nih.gov This approach is highly attractive as it can construct the pyrimidine core in a single step, liberating only water and hydrogen as byproducts. nih.gov Future work could adapt this methodology to use readily available, biomass-derived alcohols as starting materials, significantly improving the sustainability of the synthesis. nih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, efficiency, and scalability. Developing a flow-based process for this compound could lead to higher yields, reduced reaction times, and minimized solvent usage compared to traditional batch processing.
Bio-catalysis: The use of enzymes to catalyze specific steps in the synthetic pathway could provide a highly selective and environmentally benign alternative to conventional chemical catalysts.
| Synthetic Strategy | Key Advantages | Potential Starting Materials for this compound |
|---|---|---|
| Catalytic Multicomponent Reaction | High atom economy, reduced waste, potential use of biomass-derived feedstocks. nih.gov | 1-Methoxypropan-1-ol, other simple alcohols, and an appropriate amidine. |
| Continuous Flow Synthesis | Improved safety, scalability, higher efficiency, and process control. | Conventional precursors adapted for a flow reactor setup. |
| Bio-catalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Bio-based precursors amenable to enzymatic transformation. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The chemical structure of this compound offers multiple sites for chemical modification, opening avenues for creating libraries of novel compounds. Pyrimidine and its derivatives are known to undergo a variety of chemical reactions, and future research could explore unprecedented transformations for this specific molecule. growingscience.comresearchgate.net
C-H Functionalization: Direct functionalization of the C-H bonds on the pyrimidine ring is a powerful tool for creating complex molecules efficiently. Research could target the C-5 and C-6 positions of the pyrimidine ring to introduce new substituents that could modulate the molecule's electronic or biological properties.
Side-Chain Modification: The 1-methoxypropyl group can be a handle for further chemical transformations. For instance, demethylation followed by derivatization of the resulting hydroxyl group could yield a range of new ethers, esters, or other functionalized analogues.
Amino Group Derivatization: The 4-amino group is a key site for derivatization. It can be acylated, alkylated, or used in coupling reactions to link the pyrimidine core to other molecular fragments, potentially leading to compounds with new biological activities or material properties. mdpi.com
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, saving time and resources. For this compound, advanced computational modeling represents a significant area for future research.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the molecule's geometry, electronic structure, and reactivity. nih.govnih.gov This can help in understanding its stability and anticipating its behavior in chemical reactions. DFT has been successfully used to study the structural features and molecular parameters of other pyrimidine derivatives. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR): If a biological activity is identified for this compound, QSAR models can be developed to correlate its structural features with its activity. nih.govnih.govmdpi.com This data-driven approach can predict the activity of newly designed analogues, accelerating the discovery of more potent compounds.
Molecular Docking: To explore potential pharmaceutical applications, molecular docking simulations can predict how this compound might bind to biological targets like enzymes or receptors. biomedicineonline.orgmdpi.com This is a common strategy for pyrimidine-based compounds, which are known to target proteins such as kinases. mdpi.com
| Computational Method | Predicted Properties | Application in Future Research |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic properties, reactivity, pKa values. nih.govnih.gov | Guiding synthetic modifications and understanding reaction mechanisms. |
| QSAR | Correlation between chemical structure and biological activity. mdpi.com | Designing new derivatives with potentially enhanced biological or pesticidal activity. nih.gov |
| Molecular Docking | Binding affinity and mode of interaction with biological targets. mdpi.com | Identifying potential therapeutic targets and designing novel drug candidates. |
Integration into Advanced Functional Materials (e.g., Optoelectronic Materials, Sensors)
Heterocyclic compounds, including pyrimidines, are increasingly used as building blocks for advanced functional materials. The specific electronic and structural features of this compound could be leveraged for applications in materials science.
Future research could investigate the incorporation of this molecule into:
Organic Light-Emitting Diodes (OLEDs): The pyrimidine ring is an electron-deficient system, a property that can be useful in designing materials for OLEDs. By functionalizing the molecule to enhance its charge transport and luminescent properties, it could serve as a component in emissive or electron-transport layers.
Chemical Sensors: The amine group and the nitrogen atoms in the pyrimidine ring can act as binding sites for metal ions or other analytes. By integrating this molecule into a polymer or onto a surface, it could be developed into a chemosensor where binding events are signaled by a change in fluorescence or an electrical signal.
Metal-Organic Frameworks (MOFs): The molecule could serve as a multitopic ligand for the construction of MOFs. The resulting porous materials could have applications in gas storage, separation, or catalysis.
Expanding Supramolecular Assemblies for Nanoscale Architectures
Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, is a key area for creating novel nanomaterials. Pyrimidine derivatives are excellent candidates for crystal engineering and supramolecular assembly due to their ability to form hydrogen bonds and engage in π–π stacking interactions. tandfonline.comtandfonline.com
The structure of this compound contains key features for directing supramolecular assembly:
Hydrogen Bonding: The 4-amino group can act as a hydrogen bond donor, while the pyrimidine ring nitrogens can act as acceptors. These interactions can be used to form predictable patterns, such as tapes, sheets, or three-dimensional networks. tandfonline.comacs.org
π–π Stacking: The aromatic pyrimidine ring can stack with other aromatic systems, providing additional stability to supramolecular structures. tandfonline.com
Co-crystals: By combining this compound with other molecules, particularly co-formers like carboxylic acids, it may be possible to create co-crystals with tailored physical properties, such as solubility or stability. tandfonline.com
Future research in this area could lead to the development of novel gels, liquid crystals, or other organized nanoscale architectures with unique functions.
Q & A
Basic: What are the recommended synthetic routes for 2-(1-Methoxypropyl)pyrimidin-4-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of 2-substituted pyrimidin-4-amines typically involves nucleophilic substitution or coupling reactions. For this compound, a plausible route is:
Starting Material : Use 2-chloropyrimidin-4-amine as the core.
Substitution Reaction : React with 1-methoxypropylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃) to facilitate displacement of the chloride .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Adjust temperature (80–100°C) and reaction time (12–24 hours) to improve yield.
- Use catalysts like Pd-based systems for challenging substitutions .
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: ethanol/water mix) and refine using SHELXL .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the methoxypropyl substituent in this compound?
Methodological Answer:
Analog Synthesis : Prepare derivatives with variations in the methoxypropyl group (e.g., altering chain length, substituting methoxy with ethoxy or removing the oxygen).
Biological Assays :
- Test cholinesterase inhibition (AChE/BChE) using Ellman’s method .
- Evaluate amyloid-β (Aβ) aggregation inhibition via thioflavin-T fluorescence .
Data Analysis : Use statistical tools (e.g., ANOVA) to correlate substituent properties (logP, steric bulk) with activity. Reference published SAR models for pyrimidine-based inhibitors .
Advanced: What experimental strategies are effective for assessing this compound’s selectivity as a dual cholinesterase and Aβ-aggregation inhibitor?
Methodological Answer:
- Enzyme Kinetics :
- Determine IC₅₀ values for AChE and BChE using dose-response curves. Calculate selectivity index (SI = IC₅₀,AChE/IC₅₀,BChE) .
- Aβ Aggregation Assays :
- Control Comparisons : Benchmark against reference inhibitors (e.g., galantamine for cholinesterase, curcumin for Aβ) .
Advanced: How should researchers address contradictions in biological activity data across different assay systems?
Methodological Answer:
Replicate Experiments : Ensure consistency in assay conditions (pH, temperature, substrate concentration).
Cross-Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
Molecular Dynamics (MD) Simulations : Investigate if conformational flexibility of the methoxypropyl group affects binding in different protein environments .
Meta-Analysis : Compare results with structurally similar compounds (e.g., 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine) to identify trends .
Advanced: What computational approaches are recommended for predicting target interactions and optimizing bioavailability?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in AChE/BChE active sites. Focus on hydrogen bonds with catalytic triad residues (e.g., Ser203 in AChE) .
ADME Prediction :
- Calculate logP (lipophilicity) and polar surface area (PSA) using SwissADME.
- Optimize solubility by introducing ionizable groups (e.g., amine derivatives) without compromising blood-brain barrier penetration .
Free Energy Perturbation (FEP) : Quantify the impact of methoxypropyl modifications on binding energy .
Advanced: How can researchers validate the compound’s mechanism of action beyond enzymatic assays?
Methodological Answer:
- Cellular Models :
- Use SH-SY5Y neuroblastoma cells to assess neuroprotection against Aβ-induced toxicity (MTT assay) .
- In Vivo Studies :
- Test cognitive improvement in transgenic AD mice (Morris water maze).
- Biophysical Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
